molecular formula C7H3Cl3O B1312254 2,4,6-Trichlorobenzaldehyde CAS No. 24473-00-5

2,4,6-Trichlorobenzaldehyde

Cat. No. B1312254
CAS RN: 24473-00-5
M. Wt: 209.5 g/mol
InChI Key: TWFSYIOOAAYYAL-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzaldehyde is an organic compound with the molecular formula C7H3Cl3O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trichlorobenzaldehyde is characterized by the presence of a benzene ring with three chlorine atoms and one aldehyde group attached to it . The molecular weight is 209.46 Da .


Physical And Chemical Properties Analysis

2,4,6-Trichlorobenzaldehyde is a solid substance at room temperature . It has a molecular weight of 209.46 Da .

Scientific Research Applications

  • Molecular Structure Analysis : 2,4,6-Trichlorobenzaldehyde has been studied for its molecular structure, such as in the electron-diffraction study of 2-chlorobenzaldehyde, which provides insights into isomeric compositions and bond distances in related compounds (Schāfer, Samdal, & Hedberg, 1976).

  • Synthesis and Chemical Applications : It's used in various chemical syntheses, like in the rapid esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides, which is also applicable to large-ring lactonization (Inanaga, Hirata, Saeki, Katsuki, & Yamaguchi, 1979).

  • Environmental Science and Pollution Abatement : Its derivatives are studied for environmental applications, such as the photocatalytic removal of 2,4,6-trichlorophenol from water using commercial ZnO powder, highlighting its role in pollution control (Gaya, Abdullah, Hussein, & Zainal, 2010).

  • Biodegradation Studies : The compound and its derivatives have been the subject of biodegradation studies. For instance, the anaerobic–aerobic treatment of halogenated phenolic compounds showed complete degradation of 2,4,6-trichlorophenol to less harmful products (Armenante, Kafkewitz, Lewandowski, & Jou, 1999).

  • Pharmaceutical and Agrochemical Applications : Its derivatives, like 2-chlorobenzaldehyde and 2,6-dichlorobenzaldehyde, are important raw materials in pharmaceuticals, pesticides, cosmetics, and dyestuffs (Han Zhi, 2002).

  • Electrochemical Sensing and Environmental Monitoring : The compound is also studied for its role in the development of sensors, such as the nonenzymatic electrochemical detection of 2,4,6-trichlorophenol using CuO/Nafion/GCE, which is significant for monitoring environmental toxicants (Buledi, Solangi, Memon, Haider, Ameen, Khand, Bhatti, & Qambrani, 2021).

Safety And Hazards

The safety information available indicates that 2,4,6-Trichlorobenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,4,6-trichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFSYIOOAAYYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415657
Record name 2,4,6-trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorobenzaldehyde

CAS RN

24473-00-5
Record name 2,4,6-trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4,6-Trichlorobenzaldehyde was prepared according to the procedure outlined in Synthesis 2008, 279. To a solution of 1,3,5-trichlorobenzene (10.0 g, 55.1 mmol) in THF (200 ml) at −78° C. was slowly added n-BuLi (1.6 M in hexanes, 34.4 ml, 55.1 mmol) over 20 min. The reaction mixture was stirred at −78° C. for 30 min then DMF (7.5 ml, 96.4 mmol) was added dropwise. The reaction was stirred at −78° C. for an additional 1.5 h then quenched with 3 N HCl (200 ml) and warmed to room temperature. The mixture was extracted with EtOAc. The organic layer was washed with sat NaHCO3 and brine then dried over MgSO4 and concentrated to afford 10.7 g (93%) of 2,4,6-trichlorobenzaldehyde as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add 2,4,6-trichlorobenzonitrile (206 mg, 1.0 mmol) to 96% formic acid (5 mL, 96%) and water (1 mL). Add nichol/aluminum alloy (206 mg) to the mixture. Heat at 100° C. for 4 hours. Dilute with ethyl acetate and filter through Celite®. Extract the filtrate with 1 N sodium hydroxide and saturated aqueous sodium chloride, dry (sodium sulfate), filter, and concentrate to give 2,4,6-trichlorobenzaldehyde (195 mg, 93%). 1H NMR (400 MHz, CDCl3) δ 10.36 (s, 1H), 7.99 (s, 1H), 7.61 (s, 1H).
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of (2,4,6-trichlorophenyl)-methanol (350 mg, 1.67 mmol) in CH2Cl2 (10 mL) was added Dess-Martin reagent (742 mg, 1.75 mmol). After the addition, the solution was stirred at ambient temperature for 2 h. The reaction was quenched with sat. NaHCO3 and the aqueous layer was extracted with EtOAc. The organic layer was washed with water, brine, dried with MgSO4, and filtered. The solvent was removed under reduced pressure to give 2,4,6-trichlorobenzaldehyde as a white solid.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
742 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-Trichlorobenzaldehyde
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2,4,6-Trichlorobenzaldehyde
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2,4,6-Trichlorobenzaldehyde
Reactant of Route 6
2,4,6-Trichlorobenzaldehyde

Citations

For This Compound
31
Citations
GP Zhikhareva, LI Mastafanova, MI Evstratova… - Pharmaceutical …, 1982 - Springer
The compounds were synthesized by a previously developed general method [7, 8], from the appropriate 2-methyl-4-quinazolones (I), which were converted via the 2-methyl-4-…
Number of citations: 3 link.springer.com
FG Baddar, Z Iskander - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
The experimental values showed that the amount of degradation of a-amino-acids with carbonyl compounds, ic, the proportion of the taytomeride (IIT), decreased with decrease in the …
Number of citations: 1 pubs.rsc.org
JJ Shen, Y Han, S Dong, H Phan… - Angewandte Chemie …, 2021 - Wiley Online Library
The synthesis of peri‐fused acenes (peri‐acenes) with two or more rows is challenging due to their intrinsic open‐shell diradical character. Herein, we report the isolation of a derivative (…
Number of citations: 36 onlinelibrary.wiley.com
GP Zhikhareva, LI Mastafanova, MI Evstratova… - Pharmaceutical …, 1980 - Springer
The starting compounds for the synthesis of the substituted 2-styryl-4-(6-diethylaminoa-methylbutylamino)-6-nitro-(IV) and 2-styryl-4-(~-diethylamino-~-methylbutylamino)-6-…
Number of citations: 4 link.springer.com
CA Chesta, V Avila, AT Soltermann… - Journal of the …, 1994 - pubs.rsc.org
The photophysical behaviour of N,N-diethyl-2-(1-naphthyl)ethylamine I, N-benzyl-N-ethyl-2-(1-naphthyl)ethylamine VI and N-ethyl-2-(1-naphthyl)-N-(2,4,6-trichlorobenzyl)ethylamine VII…
Number of citations: 6 pubs.rsc.org
F Tayyari, DE Wood, PE Fanwick, RE Sammelson - Synthesis, 2008 - thieme-connect.com
A powerful new one-pot method has been developed for the reductive alkylation of malononitrile with aromatic aldehydes. This new procedure has vastly improved the yield and …
Number of citations: 40 www.thieme-connect.com
Q Jiang, H Wei, X Hou, C Chi - Angewandte Chemie, 2023 - Wiley Online Library
Circumacenes (CAs) are a distinctive type of benzenoid polycyclic aromatic hydrocarbons where an acene unit is completely enclosed by a layer of outer fused benzene rings. Despite …
Number of citations: 2 onlinelibrary.wiley.com
D Stierli, HU Haas, R Rajan, D Bartlett… - Recent Highlights in the …, 2021 - Elsevier
ADEPIDYN (pydiflumetofen) is a new broad-spectrum foliar fungicide and the first example of the new group of N-methoxy-(phenethyl)-pyrazole-carboxamides within the class of …
Number of citations: 4 www.sciencedirect.com
DK Miller, CA Bailey, RE Sammelson - Synthesis, 2015 - thieme-connect.com
Phenylpyrazoles (or arylpyrazoles) are known to be extremely potent as noncompetitive inhibitors of the GABA-gated chloride channel on the GABA receptor. This project involves the …
Number of citations: 7 www.thieme-connect.com
D Thoraval, RW Bets, JW Bovenkamp, BV Lacroix… - 1988 - apps.dtic.mil
As reported previously, two of the three dyes used in the Paper, Chemical Agent Detector, 3-Way Liquid have been found to be mutagenic. THis report describes the work leading to the …
Number of citations: 3 apps.dtic.mil

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